Methandriol dipropionate

Pharmacokinetics Prodrug design Depot formulation

Methandriol dipropionate (MADP; CAS 3593-85-9) is a synthetic, injectable anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 5-androstenediol. It is the C3,17β dipropionate ester of methandriol (17α-methyl-5-androstenediol), functioning as an intramuscular depot prodrug that is hydrolyzed in vivo to release the active androgen methandriol.

Molecular Formula C26H40O4
Molecular Weight 416.6 g/mol
CAS No. 3593-85-9
Cat. No. B1195262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethandriol dipropionate
CAS3593-85-9
Molecular FormulaC26H40O4
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C
InChIInChI=1S/C26H40O4/c1-6-22(27)29-18-10-13-24(3)17(16-18)8-9-19-20(24)11-14-25(4)21(19)12-15-26(25,5)30-23(28)7-2/h8,18-21H,6-7,9-16H2,1-5H3
InChIKeyYUKFLTKJFMBYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methandriol Dipropionate (CAS 3593-85-9) Procurement Guide: Class, Identity, and Baseline Characterization


Methandriol dipropionate (MADP; CAS 3593-85-9) is a synthetic, injectable anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 5-androstenediol . It is the C3,17β dipropionate ester of methandriol (17α-methyl-5-androstenediol), functioning as an intramuscular depot prodrug that is hydrolyzed in vivo to release the active androgen methandriol . MADP is classified as an androgen receptor agonist and anabolic steroid within the KEGG DRUG database (D08197) and ChEBI (CHEBI:34835), and is historically associated with brand names including Durabolic, Probolik, and Protabolin .

Why Methandriol Dipropionate Cannot Be Generically Substituted by Other Anabolic Steroids


Methandriol dipropionate is not interchangeable with its parent compound methandriol (CAS 521-10-8), other methandriol esters, or different anabolic steroid classes. The dipropionate esterification at both the C3 and C17β positions confers a distinct intramuscular depot pharmacokinetic profile, extending the duration of action to several days relative to unesterified methandriol . Furthermore, MADP's dual anabolic/androgenic balance, its documented estrogenic activity, and its 17α-methylated structure—which enables oral bioavailability of the parent but also introduces hepatotoxicity risks and distinct metabolic pathways—collectively produce a pharmacological signature that diverges substantially from 19-norsteroids (e.g., nandrolone decanoate) and testosterone esters . Generic substitution with an alternative anabolic agent would alter not only potency but also the entire side-effect profile, detection window in anti-doping contexts, and metabolic fate.

Methandriol Dipropionate: Quantified Differential Evidence vs. Closest Analogs


Intramuscular Depot Duration: Methandriol Dipropionate vs. Unesterified Methandriol

Methandriol dipropionate (MADP) demonstrates a quantifiably extended duration of action compared to its parent compound, unesterified methandriol, when both are administered via intramuscular injection. The difference is attributed to the dipropionate ester groups at positions C3 and C17β, which create a depot effect in the muscle, slowing systemic release . Multiple authoritative sources consistently describe the duration extension as 'several days,' a meaningful pharmacokinetic differentiation for regimens requiring less frequent dosing .

Pharmacokinetics Prodrug design Depot formulation

Myotrophic/Androgenic (m/a) Ratio: Methylandrostenediol vs. 19-Nortestosterone in Rat Levator Ani Assay

In a classic 8-day rat levator ani muscle assay, methylandrostenediol (the active principle of MADP) exhibited myotrophic/androgenic (m/a) ratios in the range of 0.16 to 0.32, indicating that its anabolic effect on the levator ani muscle is substantially weaker than its androgenic effect on the ventral prostate . In the same assay system, 19-nortestosterone and its 19-nor analogues demonstrated m/a ratios of 1.0 to 2.0, reflecting a markedly superior dissociation between anabolic myotrophic activity and androgenic stimulation . This quantitative difference underscores that methandriol-based compounds possess a fundamentally different anabolic-to-androgenic balance compared to 19-norsteroids such as nandrolone.

Anabolic-androgenic dissociation Levator ani assay Steroid pharmacology

Relative Androgenic Potency: Methylandrostenediol vs. Testosterone Propionate, Androstanolone, and 19-Nortestosterone Cyclopentylpropionate

In a comparative androgenic potency study using castrated male rats, methylandrostenediol exhibited an androgenic potency of only 2.1% relative to testosterone propionate (100%) . This places it at the lowest end of the potency spectrum among the steroids evaluated. By contrast, androstanolone (stanolone, DHT) measured 13.2% potency, and 19-nortestosterone cyclopentylpropionate measured 16.2% potency—representing approximately 6.3× and 7.7× the androgenic potency of methylandrostenediol, respectively . This rank-order difference is critical when selecting an AAS where minimizing androgenic stimulation of accessory sex organs is a priority.

Androgenic potency Hershberger assay Steroid profiling

Estrogenic Activity Profile: Methandriol Dipropionate vs. Non-Aromatizable 19-Nor AAS (Nandrolone Esters)

Methandriol dipropionate displays low to moderate estrogenic activity, a property that distinguishes it from non-aromatizable 19-nor anabolic steroids such as nandrolone decanoate . The estrogenic effect arises because methandriol (the active metabolite) is a derivative of 5-androstenediol, which can serve as a substrate for aromatase-mediated conversion to estrogenic metabolites or may possess intrinsic estrogenic activity at the receptor level . In contrast, nandrolone is a 19-nor derivative that is a poor substrate for aromatase and exhibits negligible estrogenic activity, resulting in a markedly different side-effect profile (reduced risk of gynecomastia and water retention) . This class-level differentiation is meaningful for experimental models where estrogen-mediated feedback or tissue-specific effects must be controlled.

Aromatization Estrogenic side effects Steroid selection

Glucocorticoid Receptor Binding Competition: Methandriol Rank Among 17α-Alkylated Androgens

Among a panel of 17α-alkylated androgens tested for competition with [3H]dexamethasone binding to low-affinity glucocorticoid-binding sites in male rat liver microsomes, methandriol demonstrated intermediate competitive activity, ranking fourth in potency behind danazol (IC50 = 116 nM), stanozolol, and fluoxymesterone, but ahead of methandrostenolone and methyltestosterone . This rank-order positioning is quantitatively meaningful: methandriol's glucocorticoid receptor interaction suggests a potential anti-catabolic mechanism that is more pronounced than methandrostenolone and methyltestosterone, but weaker than danazol and stanozolol. This differential glucocorticoid-binding rank provides a selection criterion for researchers investigating the non-genomic or anti-catabolic mechanisms of anabolic steroids.

Glucocorticoid receptor Anti-catabolic 17α-alkylated steroids

Analytical Reference Standard Status: Methandriol Dipropionate for Doping Control and Residue Analysis

Methandriol dipropionate and its active metabolite methandriol are established as analytical reference standards for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods in anti-doping and veterinary residue control . In greyhound doping control, MADP metabolism has been specifically characterized alongside nandrolone laurate, providing validated analytical targets for forensic detection . Methandriol is also listed among certified reference materials for detecting anabolic steroids illegally added to food and pharmaceutical products . This analytical standardization distinguishes MADP from less-characterized designer steroids and from older AAS for which certified reference standards may not be commercially available.

Reference standard Doping control GC-MS Residue analysis

Methandriol Dipropionate Procurement: Best-Fit Research and Industrial Application Scenarios


Preclinical Studies Requiring Extended-Release Androgen Exposure with Reduced Dosing Frequency

MADP's intramuscular depot effect—extending duration of action to several days—makes it the preferred choice over unesterified methandriol for chronic animal studies where daily injections are impractical or introduce excessive handling stress . This property is documented across KEGG, Wikipedia, and chemical supplier datasheets .

Investigations of Anabolic-Androgenic Dissociation: Low Selectivity Reference Compound

With an m/a ratio of 0.16–0.32 (vs. 1.0–2.0 for 19-nortestosterone), methandriol dipropionate serves as a useful low-selectivity reference compound in studies designed to differentiate the molecular mechanisms underlying anabolic vs. androgenic tissue responses. This is directly supported by comparative Hershberger assay data .

Estrogenic Contribution in Androgen Pharmacology: Aromatizable Positive Control

MADP's low-to-moderate estrogenic activity enables its use as a positive control or comparator in experiments examining the contribution of aromatization to anabolic steroid pharmacology, particularly when contrasted with non-aromatizable 19-nor compounds like nandrolone decanoate . This class-level differentiation must be factored into the selection of hormone-sensitive cancer or reproductive endocrinology models .

Forensic Toxicology and Anti-Doping Analysis: Certified Reference Standard for Method Validation

MADP and its metabolite methandriol are established targets in validated GC-MS/LC-MS methods for doping control in both human and animal (greyhound/equine) sports . Procurement of certified analytical reference standards of MADP is essential for laboratories developing or validating detection methods, as published metabolic data enable unequivocal identification of administration .

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